- Preparation of dihydroisoquinoline-2(1H)-carboxamides and related compounds and their use in treating medical conditions, World Intellectual Property Organization, , ,
Cas no 942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
![Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate structure](https://es.kuujia.com/scimg/cas/942920-55-0x500.png)
942920-55-0 structure
Nombre del producto:Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Número CAS:942920-55-0
MF:C10H9BrN2O2
Megavatios:269.094661474228
MDL:MFCD11518924
CID:796770
PubChem ID:44608107
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylicacid, 4-bromo-, ethyl ester
- 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester
- BCP07197
- AKOS015835546
- SY104971
- MFCD11518924
- AB64162
- J-521324
- Ethyl 4-Bromo-7-azaindole-2-carboxylate
- DB-079844
- CS-0004646
- SC3471
- 942920-55-0
- VLZWUULVFAASBC-UHFFFAOYSA-N
- Ethyl 1H-4-Bromo-pyrrolo[2,3-b]pyridine-2-carboxylate
- SCHEMBL3603471
- Ethyl 4-bromo-1H-pyrrolo[2 pound not3-b]pyridine-2-carboxylate
- DTXSID70659706
- Ethyl4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- ethyl 4-bromo-1H-pyrrolo [2,3-b]pyridine -2-carboxylate
- DS-10835
-
- MDL: MFCD11518924
- Renchi: 1S/C10H9BrN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)
- Clave inchi: VLZWUULVFAASBC-UHFFFAOYSA-N
- Sonrisas: O=C(C1NC2C(=C(C=CN=2)Br)C=1)OCC
Atributos calculados
- Calidad precisa: 267.98500
- Masa isotópica única: 267.985
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 3
- Complejidad: 250
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: 6
- Superficie del Polo topológico: 55A^2
- Carga superficial: 0
- Xlogp3: 2.6
Propiedades experimentales
- Color / forma: White to Yellow Solid
- Denso: 1.6±0.1 g/cm3
- Punto de fusión: No data available
- Punto de ebullición: No data available
- Punto de inflamación: No data available
- índice de refracción: 1.653
- PSA: 54.98000
- Logp: 2.50210
- Presión de vapor: No data available
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302;H315;H319;H335
- Declaración de advertencia: P261;P305+P351+P338
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:2-8 °C
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Fluorochem | 212494-5g |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 5g |
£2216.00 | 2022-03-01 | |
TRC | E258700-10mg |
Ethyl4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 10mg |
$ 90.00 | 2022-06-05 | ||
Fluorochem | 212494-250mg |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 250mg |
£296.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | JH152-250mg |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 250mg |
1490CNY | 2021-05-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTTB0072-5G |
ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 5g |
¥ 9,246.00 | 2023-04-03 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0573-5g |
ETHYL 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE |
942920-55-0 | 95 | 5g |
$1350 | 2021-06-25 | |
Alichem | A029188716-10g |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 10g |
$2007.04 | 2023-08-31 | |
Aaron | AR006CWR-250mg |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 97% | 250mg |
$88.00 | 2025-01-23 | |
abcr | AB308654-1g |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, 95%; . |
942920-55-0 | 95% | 1g |
€498.90 | 2025-02-14 | |
abcr | AB308654-250mg |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, 95%; . |
942920-55-0 | 95% | 250mg |
€258.50 | 2025-02-14 |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 65 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Trimethylammonium bromide , Methanesulfonic anhydride Solvents: Chloroform ; 0 °C → 25 °C; 16 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, neutralized, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, neutralized, cooled
Referencia
- Preparation of aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ; rt; 18 h, rt
Referencia
- Indole compound, preparation and pharmaceutical composition and application thereof, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referencia
- Preparation of 3-[1-ethyl-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-3-yl]phenyl phenyl ureas for treating conditions mediated by at least one BRaf family kinase, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referencia
- Preparation of pyrrolo[2,3-b]pyridines as inhibitors of Akt activity, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
Referencia
- Pyrrolopyridine carboxylic acid derivatives, United States, , ,
Métodos de producción 7
Condiciones de reacción
Referencia
- Preparation of pyrrolopyridine carboxylic acid derivatives for the treatment of neurological and psychiatric disorder, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ; 5 min, 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
Referencia
- Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C KinaseJournal of Medicinal Chemistry, 2010, 53(10), 3973-4001,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; 6 h, rt
Referencia
- Knowledge-based design of 7-azaindoles as selective B-Raf inhibitorsBioorganic & Medicinal Chemistry Letters, 2008, 18(16), 4610-4614,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referencia
- Preparation of novel pyrrolo[2,3-b]pyridine derivatives as histamine c-Met kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Water ; rt; pH 10, rt
1.2 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide , Acetonitrile ; cooled; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 7 °C
1.2 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide , Acetonitrile ; cooled; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 7 °C
Referencia
- Synthesis and activity evaluation of PARP-1 inhibitors with azaindole skeletonYaoxue Xuebao, 2013, 48(12), 1792-1799,
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Raw materials
- 3-Chlorobenzoic acid
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, ethyl ester, 7-oxide
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-, ethyl ester
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Preparation Products
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Literatura relevante
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Sanda Rončević,Ivan Nemet,Tea Zubin Ferri,Dubravka Matković-Čalogović RSC Adv., 2019,9, 31043-31051
942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) Productos relacionados
- 2639405-29-9(Tert-butyl 2-(cyclopropylamino)-2-(3,5-dichlorophenyl)acetate)
- 879732-07-7(3-Pyridinecarboxamide, N-[2-[(2-furanylmethyl)amino]-2-oxoethyl]-2-(methylthio)-)
- 1029726-82-6(2-(1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide)
- 2172041-84-6((9H-fluoren-9-yl)methyl 2-methyl-3,7-diazabicyclo3.3.1nonane-3-carboxylate)
- 39711-80-3(4-aminobut-2-yn-1-ol hydrochloride)
- 897456-67-6(N-(2-{5-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-3,4-dimethylbenzamide)
- 1783796-51-9(3-(Methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 105600-03-1(4-methyl-1,3-thiazol-5-ol)
- 2248295-71-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(methylsulfanyl)phenyl]acetate)
- 2549010-97-9(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methoxypyrimidine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:942920-55-0)Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Pureza:99%
Cantidad:1g
Precio ($):250.0